molecular formula C48H46N4O7 B12736426 benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate CAS No. 173094-27-4

benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate

Cat. No.: B12736426
CAS No.: 173094-27-4
M. Wt: 790.9 g/mol
InChI Key: FBNYWWSBMJYYAY-ADFDQVSMSA-N
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Description

Carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(phenylmethyl) ester, (1S-(1R*,2R*,4R*))-, is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(phenylmethyl) ester, (1S-(1R*,2R*,4R*))-, typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl with phosgene to form the corresponding chloroformate intermediate. This intermediate is then reacted with aniline derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(phenylmethyl) ester, (1S-(1R*,2R*,4R*))-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(phenylmethyl) ester, (1S-(1R*,2R*,4R*))-, has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester groups may also participate in hydrolysis reactions, releasing active intermediates that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate

Uniqueness

Carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(phenylmethyl) ester, (1S-(1R*,2R*,4R*))-, stands out due to its complex structure and multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to form stable complexes with biological targets makes it particularly valuable in medicinal chemistry.

Properties

CAS No.

173094-27-4

Molecular Formula

C48H46N4O7

Molecular Weight

790.9 g/mol

IUPAC Name

benzyl N-[2-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-[[2-(phenylmethoxycarbonylamino)benzoyl]amino]hexan-2-yl]carbamoyl]phenyl]carbamate

InChI

InChI=1S/C48H46N4O7/c53-44(43(30-35-19-7-2-8-20-35)50-46(55)40-26-14-16-28-42(40)52-48(57)59-33-37-23-11-4-12-24-37)31-38(29-34-17-5-1-6-18-34)49-45(54)39-25-13-15-27-41(39)51-47(56)58-32-36-21-9-3-10-22-36/h1-28,38,43-44,53H,29-33H2,(H,49,54)(H,50,55)(H,51,56)(H,52,57)/t38-,43-,44-/m0/s1

InChI Key

FBNYWWSBMJYYAY-ADFDQVSMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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